Simotinib hydrochloride is a small molecule drug primarily classified as an epidermal growth factor receptor tyrosine kinase inhibitor. It is designed to target and inhibit the activity of the epidermal growth factor receptor, which plays a crucial role in the proliferation and survival of cancer cells. This compound is particularly significant in the treatment of various cancers, including non-small cell lung cancer and breast cancer, where it has shown promising results in clinical trials.
Simotinib hydrochloride is synthesized from precursors that are modified through a series of chemical reactions to produce the final active compound. It belongs to the class of aminopyrimidine derivatives within the broader category of quinazoline-based tyrosine kinase inhibitors. The molecular formula for simotinib hydrochloride is , and it has been assigned a CAS registry number of 1538617-88-7 .
The synthesis of simotinib hydrochloride involves several steps, typically beginning with the preparation of key intermediates that undergo nucleophilic substitutions and cyclization reactions. A common synthetic route includes:
The molecular structure of simotinib hydrochloride features a quinazoline core that is substituted with various functional groups, including a fluorine atom and two chlorine atoms. The three-dimensional conformation of simotinib allows it to effectively bind to the active site of the epidermal growth factor receptor, inhibiting its kinase activity.
Simotinib hydrochloride undergoes various chemical reactions during its synthesis, including:
Simotinib hydrochloride exerts its anticancer effects primarily through the inhibition of the epidermal growth factor receptor tyrosine kinase activity. By binding to the ATP-binding site of this receptor, simotinib prevents phosphorylation events that lead to downstream signaling pathways responsible for cell proliferation and survival. This mechanism is particularly effective against tumors with specific mutations in the epidermal growth factor receptor that confer resistance to other inhibitors.
Simotinib hydrochloride exhibits several notable physical and chemical properties:
Simotinib hydrochloride is primarily investigated for its applications in oncology, particularly in treating:
The synthesis of simotinib hydrochloride (C₂₅H₂₆ClFN₄O₄·HCl) leverages quinazoline-based architectures common to EGFR tyrosine kinase inhibitors (TKIs). The convergent synthesis involves three key fragments:
Critical advancements in coupling methodologies include HATU-mediated amidation (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate) for fragment assembly, achieving >95% yield under mild conditions (25°C, acetonitrile solvent). This represents a significant improvement over classical EDC/HOBt coupling, which typically yields 80-85% with higher impurity burden [10]. Microwave-assisted cyclization (150°C, 20 min) of the quinazoline precursor reduces reaction times by 80% compared to conventional reflux methods [7].
Table 1: Coupling Agents for Fragment Assembly
Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Impurity Profile |
---|---|---|---|---|
HATU | CH₃CN | 25 | 95.2 | <0.5% |
EDC/HOBt | DMF | 0→25 | 82.7 | 3.1% |
DCC/DMAP | THF | 40 | 78.3 | 5.2% |
Structural optimization focuses on halogen positioning in the terminal aniline ring. Replacement of chlorine with fluorine at the meta-position (analogue-3) maintains EGFR inhibition (IC₅₀ = 21.3 nM) while improving metabolic stability (t₁/₂ = 8.7h vs. 6.2h for parent) [10]. The morpholine oxygen exhibits hydrogen bonding with Met793 (distance: 2.8Å) in EGFR binding pocket simulations, rationalizing its critical role [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7